1-(5-bromo-2-chlorophenyl)ethan-1-amine hydrochloride
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Overview
Description
1-(5-bromo-2-chlorophenyl)ethan-1-amine hydrochloride is a chemical compound that features both bromine and chlorine substituents on a phenyl ring, with an ethanamine group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-bromo-2-chlorophenyl)ethan-1-amine hydrochloride typically involves multiple steps. One common method starts with the bromination and chlorination of a phenyl ring, followed by the introduction of an ethanamine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Bromination and Chlorination: The phenyl ring is first brominated using bromine in the presence of a catalyst such as iron(III) bromide. Chlorination is then carried out using chlorine gas or a chlorinating agent like thionyl chloride.
Introduction of Ethanamine Group: The brominated and chlorinated phenyl compound is then reacted with ethylamine under controlled conditions to introduce the ethanamine group.
Formation of Hydrochloride Salt: The final product is treated with hydrochloric acid to form the hydrochloride salt, which is then purified by recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(5-bromo-2-chlorophenyl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ethanamine group can undergo oxidation to form corresponding imines or reduction to form primary amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used under reflux conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Oxidation: Imines or nitriles.
Reduction: Primary amines.
Scientific Research Applications
1-(5-bromo-2-chlorophenyl)ethan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Research: It serves as a tool for studying the effects of halogenated phenyl compounds on biological systems.
Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-bromo-2-chlorophenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The presence of halogen atoms enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-(5-bromo-2-chlorophenyl)ethan-1-amine hydrochloride can be compared with other halogenated phenyl compounds:
1-(4-bromo-2-chlorophenyl)ethan-1-amine hydrochloride: Similar structure but different position of halogen atoms, leading to different reactivity and applications.
1-(5-bromo-2-fluorophenyl)ethan-1-amine hydrochloride: Fluorine instead of chlorine, resulting in different electronic properties.
1-(5-chloro-2-iodophenyl)ethan-1-amine hydrochloride: Iodine instead of bromine, affecting the compound’s reactivity and biological activity.
The uniqueness of this compound lies in its specific halogenation pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2733995-54-3 |
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Molecular Formula |
C8H10BrCl2N |
Molecular Weight |
271 |
Purity |
95 |
Origin of Product |
United States |
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